molecular formula C16H8Cl2N2O4 B10824676 5-Nitroquinolin-8-yl 2,4-dichlorobenzoate

5-Nitroquinolin-8-yl 2,4-dichlorobenzoate

Cat. No.: B10824676
M. Wt: 363.1 g/mol
InChI Key: YKPUGYXWOBGQLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Nitroquinolin-8-yl 2,4-dichlorobenzoate is a chemical compound with the molecular formula C₁₆H₈Cl₂N₂O₄. It is known for its applications in various scientific research fields, particularly in the study of epigenetics and histone demethylase inhibition .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitroquinolin-8-yl 2,4-dichlorobenzoate typically involves the esterification of 5-nitroquinolin-8-ol with 2,4-dichlorobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

5-Nitroquinolin-8-yl 2,4-dichlorobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Nitroquinolin-8-yl 2,4-dichlorobenzoate is primarily used in scientific research as an inhibitor of histone demethylase enzymes. This makes it valuable in the study of epigenetic modifications and gene expression regulation.

Mechanism of Action

The compound exerts its effects by inhibiting histone demethylase enzymes, which are involved in the removal of methyl groups from histone proteins. This inhibition can lead to changes in chromatin structure and gene expression. The molecular targets include specific histone demethylases such as JMJD7, and the pathways involved are related to epigenetic regulation .

Comparison with Similar Compounds

Similar Compounds

  • 5-Nitroquinolin-8-yl benzoate
  • 5-Nitroquinolin-8-yl 3,5-dichlorobenzoate
  • 5-Nitroquinolin-8-yl 4-chlorobenzoate

Uniqueness

5-Nitroquinolin-8-yl 2,4-dichlorobenzoate is unique due to its specific substitution pattern on the benzoate moiety, which can influence its binding affinity and specificity towards histone demethylase enzymes. This makes it a valuable tool in epigenetic research compared to other similar compounds .

Properties

IUPAC Name

(5-nitroquinolin-8-yl) 2,4-dichlorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8Cl2N2O4/c17-9-3-4-10(12(18)8-9)16(21)24-14-6-5-13(20(22)23)11-2-1-7-19-15(11)14/h1-8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKPUGYXWOBGQLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)OC(=O)C3=C(C=C(C=C3)Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.